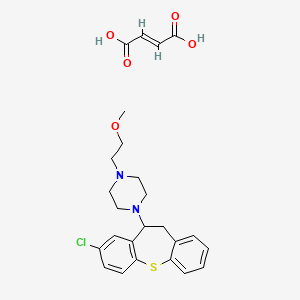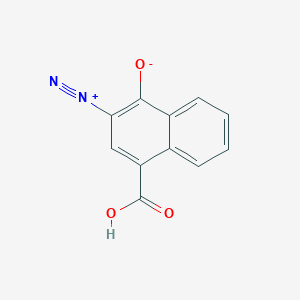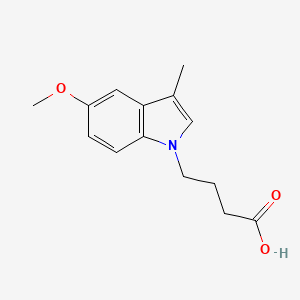![molecular formula C10H15NS B14327554 Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- CAS No. 103905-23-3](/img/structure/B14327554.png)
Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted at the second position with a 1,1-dimethyl-2-(methylthio)ethyl group. Pyridine derivatives are widely studied due to their significant roles in various chemical and biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- typically involves the alkylation of pyridine derivatives. One common method is the reaction of 2-bromopyridine with 1,1-dimethyl-2-(methylthio)ethyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product. Techniques such as distillation, crystallization, and chromatography are often employed.
化学反応の分析
Types of Reactions
Oxidation: Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the pyridine ring or the substituent groups, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry. Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical research.
Medicine
In medicine, pyridine derivatives are often explored for their pharmacological properties. This compound could serve as a lead compound in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry
Industrially, Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional group compatibility make it a versatile intermediate in various manufacturing processes.
作用機序
The mechanism of action of Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in metabolic pathways or signaling cascades. The compound’s effects are mediated through binding interactions, leading to changes in the conformation and function of the target molecules.
類似化合物との比較
Similar Compounds
- Pyridine, 2-ethyl-4,6-dimethyl-
- Pyridine, 2-methyl-, 1-oxide
Comparison
Compared to similar compounds, Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]- is unique due to the presence of the 1,1-dimethyl-2-(methylthio)ethyl group. This substituent imparts distinct chemical properties, such as increased steric hindrance and specific electronic effects, which can influence the compound’s reactivity and interactions. These unique features make it particularly useful in applications where such properties are advantageous.
特性
CAS番号 |
103905-23-3 |
|---|---|
分子式 |
C10H15NS |
分子量 |
181.30 g/mol |
IUPAC名 |
2-(2-methyl-1-methylsulfanylpropan-2-yl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-10(2,8-12-3)9-6-4-5-7-11-9/h4-7H,8H2,1-3H3 |
InChIキー |
PIMPKLNAUWMQNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CSC)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


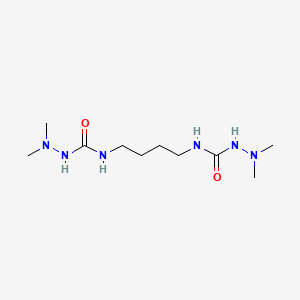
![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)
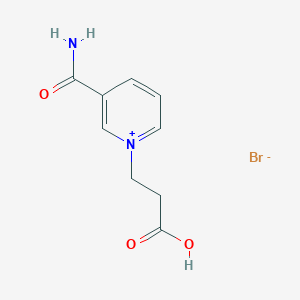
![1-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B14327490.png)
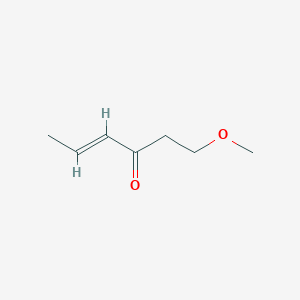
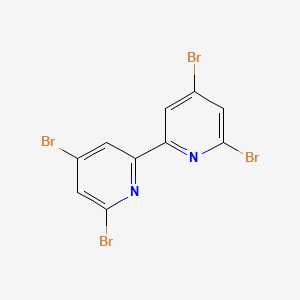
![Dimethyl [(4-chloro-2-methylphenoxy)acetyl]propanedioate](/img/structure/B14327524.png)
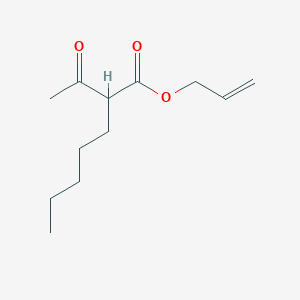
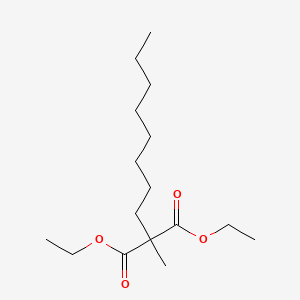
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)

